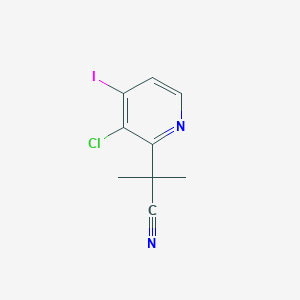

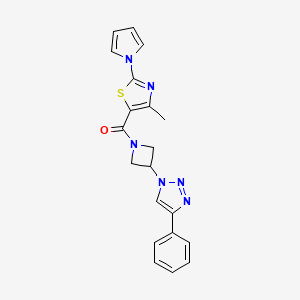

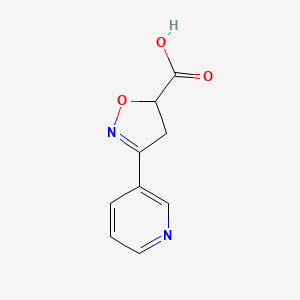

2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

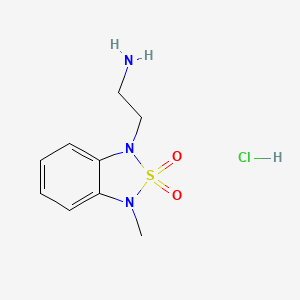

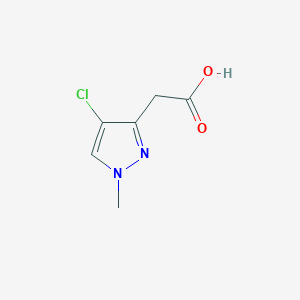

“(3-Chloro-4-iodopyridin-2-yl)amine” is a chemical compound with the molecular formula C5H4ClIN2. It has a molecular weight of 254.46 .

Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-iodopyridin-2-yl)amine” consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted at the 3rd position with a chlorine atom and at the 4th position with an iodine atom .Physical And Chemical Properties Analysis

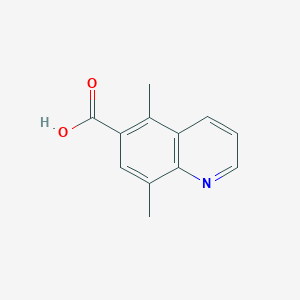

The physical and chemical properties of “(3-Chloro-4-iodopyridin-2-yl)amine” include a predicted boiling point of 308.9±42.0 °C and a predicted density of 2.139±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- The synthesis of pyridine derivatives, including those similar to 2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile, is a significant area of research. For example, Bremner et al. (1992) explored the synthesis of chloro and bromo cyanomethylpyridine derivatives, which are structurally related to the compound . These compounds are used to produce thienopyridines, highlighting their utility in synthesizing complex organic molecules (Bremner, Dunn, Wilson, Sturrock, & Wishart, 1992).

Catalysis and Chemical Reactions

- Rhenium-catalyzed trifluoromethylation of various aromatic and heteroaromatic compounds, including those related to 2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile, was studied by Mejía and Togni (2012). This research highlights the compound's potential role in facilitating important chemical reactions (Mejía & Togni, 2012).

Photophysical Properties and Applications

- The study of luminescent ruthenium(II) polypyridine complexes with organoplatinum(II) moieties, as reported by Yam, Lee, & Cheung (1997), indicates the potential of pyridine derivatives in developing luminescent materials. These complexes have implications in optical and electronic applications (Yam, Lee, & Cheung, 1997).

Electrochemical Applications

- The use of modified electrodes in electrochemical systems, as explored by Cox & Kulkarni (1986), is another area where compounds like 2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile may find application. These studies are crucial in the development of advanced sensors and analytical devices (Cox & Kulkarni, 1986).

Coordination Chemistry

- Research by Tessier & Rochon (1999) on the coordination chemistry of platinum complexes with pyridine derivatives showcases the importance of such compounds in understanding and developing coordination complexes. These complexes have applications in catalysis, material science, and pharmaceuticals (Tessier & Rochon, 1999).

Organic Electronics and Photonics

- The development of phosphorescent iridium(III) complexes for applications in organic electronics, as investigated by Park et al. (2013), demonstrates the use of pyridine derivatives in the creation of advanced photonic materials (Park et al., 2013).

Safety and Hazards

“(3-Chloro-4-iodopyridin-2-yl)amine” is classified with the GHS07 hazard code. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

2-(3-chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIN2/c1-9(2,5-12)8-7(10)6(11)3-4-13-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHALZGYZPJCKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=CC(=C1Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2953501.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2953510.png)